Spectroscopic Profile of Ethyl 8-chloroquinoline-6-carboxylate: A Technical Guide for Researchers
Spectroscopic Profile of Ethyl 8-chloroquinoline-6-carboxylate: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic characteristics of Ethyl 8-chloroquinoline-6-carboxylate, a quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. Quinoline scaffolds are prevalent in a vast array of pharmacologically active compounds, and a thorough understanding of their structural and electronic properties is paramount for the rational design of new therapeutic agents and functional materials.[1] This document serves as a technical resource, offering predicted spectroscopic data based on established principles and analysis of analogous structures, designed to guide researchers in the identification, characterization, and quality control of this compound.
Molecular Structure and Numbering
A clear understanding of the molecular architecture is fundamental to interpreting spectroscopic data. The structure of Ethyl 8-chloroquinoline-6-carboxylate, with the IUPAC numbering convention for the quinoline ring and lettering for the ethyl ester protons, is presented below. This convention will be used throughout this guide for unambiguous assignment of signals.
Caption: Molecular structure and numbering of Ethyl 8-chloroquinoline-6-carboxylate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, providing information on the electronic environment of each proton.[2]
Experimental Protocol: Data Acquisition
A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural interpretation.
Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz | 1H |
| H-4 | 8.2 - 8.4 | dd | J = 8.4, 1.7 Hz | 1H |
| H-5 | 8.1 - 8.3 | d | J = 1.5 Hz | 1H |
| H-7 | 7.8 - 8.0 | d | J = 1.5 Hz | 1H |
| H-3 | 7.5 - 7.7 | dd | J = 8.4, 4.2 Hz | 1H |
| Ha | 4.4 - 4.6 | q | J = 7.1 Hz | 2H |
| Hb | 1.4 - 1.6 | t | J = 7.1 Hz | 3H |
Interpretation and Rationale
The predicted chemical shifts are based on the fundamental spectrum of quinoline and the anticipated electronic effects of the chloro and ethyl carboxylate substituents.[3]
-
Aromatic Protons (H-2 to H-7): The protons on the quinoline core are found in the characteristic aromatic region (7.5-9.1 ppm).
-
H-2 and H-4: These protons are adjacent to the electronegative nitrogen atom, causing them to be significantly deshielded and appear furthest downfield.[3] Their doublet of doublets (dd) splitting pattern arises from coupling to H-3 and a longer-range W-coupling to each other.
-
H-3: This proton is coupled to both H-2 and H-4, resulting in a doublet of doublets.
-
H-5 and H-7: These protons are on the carbocyclic ring. The ethyl carboxylate group at C-6 is electron-withdrawing, which deshields the ortho protons H-5 and H-7, shifting them downfield. They appear as doublets due to small meta-coupling to each other.
-
Effect of C-8 Chlorine: The chlorine atom at C-8 exerts an inductive withdrawing effect, which would typically deshield adjacent protons. However, its resonance-donating effect and influence on the ring current can lead to complex shifts.[4] The primary effect here is the deshielding of H-7.
-
-
Ethyl Ester Protons (Ha, Hb): This group displays a classic ethyl pattern.[5][6]
-
Ha (CH₂): The methylene protons are directly attached to the ester oxygen, which deshields them to ~4.5 ppm. They are split into a quartet (q) by the three adjacent methyl protons (n+1 = 3+1 = 4).
-
Hb (CH₃): The terminal methyl protons are in a standard aliphatic environment but are slightly deshielded by the nearby ester group. They appear as a triplet (t) due to coupling with the two methylene protons (n+1 = 2+1 = 3).
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the molecular framework.[2]
Experimental Protocol
The protocol for ¹³C NMR is similar to ¹H NMR, but typically requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, resulting in singlets for each carbon.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C=O | 165.5 - 167.5 |
| C-2 | 150.0 - 152.0 |
| C-4 | 148.0 - 150.0 |
| C-8a | 146.0 - 148.0 |
| C-8 | 138.0 - 140.0 |
| C-6 | 135.0 - 137.0 |
| C-4a | 128.0 - 130.0 |
| C-5 | 126.0 - 128.0 |
| C-7 | 124.0 - 126.0 |
| C-3 | 121.0 - 123.0 |
| CH₂ (Ha) | 61.0 - 63.0 |
| CH₃ (Hb) | 14.0 - 15.0 |
Interpretation and Rationale
The predicted shifts are derived from the known values for quinoline and established substituent chemical shift (SCS) effects.[7][8]
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears significantly downfield, in the typical range for esters.
-
Aromatic Carbons (C-2 to C-8a):
-
Carbons adjacent to nitrogen (C-2, C-8a) and the other carbon of the pyridine ring (C-4) are generally found downfield.[8]
-
C-8 and C-6: These are the ipso-carbons directly attached to the substituents. The chloro-substituted C-8 and the carboxyl-substituted C-6 are expected to be significantly deshielded.[9]
-
The remaining carbons (C-3, C-4a, C-5, C-7) are assigned based on their positions relative to the nitrogen and the two electron-withdrawing substituents.
-
-
Ethyl Ester Carbons (CH₂, CH₃):
-
The methylene carbon (CH₂) is attached to oxygen and is deshielded to the ~62 ppm region.
-
The methyl carbon (CH₃) is in a typical aliphatic environment and appears upfield around 14.5 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Experimental Protocol: KBr Pellet Method
Caption: Workflow for preparing a KBr pellet for IR analysis.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100 - 3000 | Aromatic C-H Stretch | Medium |
| 2980 - 2850 | Aliphatic C-H Stretch (ethyl) | Medium |
| 1730 - 1715 | C=O Stretch (Aromatic Ester) | Strong |
| 1610 - 1570 | Quinoline Ring C=C & C=N Stretches | Medium |
| 1480 - 1450 | Quinoline Ring C=C & C=N Stretches | Medium |
| 1300 - 1200 | Asymmetric C-O-C Stretch (Ester) | Strong |
| 1150 - 1050 | Symmetric C-O-C Stretch (Ester) | Strong |
| 850 - 750 | C-Cl Stretch | Weak-Medium |
| 900 - 800 | Aromatic C-H Out-of-Plane Bending | Strong |
Interpretation and Rationale
-
C=O Ester Stretch: The most prominent peak will be the strong C=O stretch. Because the ester is conjugated with the quinoline ring, its frequency is lowered to the 1715-1730 cm⁻¹ range compared to a saturated ester.[10][11]
-
C-O Ester Stretches: Esters characteristically show two strong C-O stretching bands, often referred to as the "Rule of Three" along with the C=O peak.[12] These are expected in the 1300-1050 cm⁻¹ region.
-
Quinoline Ring: The aromatic C=C and C=N skeletal vibrations appear as a series of bands in the 1610-1450 cm⁻¹ region.[13][14] The aromatic C-H stretches are seen just above 3000 cm⁻¹.
-
C-H Bending: Strong absorptions in the 900-800 cm⁻¹ region are due to out-of-plane C-H bending. The specific pattern can sometimes provide clues about the substitution pattern on the aromatic rings.[13]
-
C-Cl Stretch: The carbon-chlorine stretch is typically found in the fingerprint region and can be weak and difficult to assign definitively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Experimental Protocol: Electron Ionization (EI)
For EI-MS, the sample is introduced into a high vacuum, vaporized, and bombarded with a high-energy electron beam (~70 eV). This process creates a molecular ion (M⁺·) which then undergoes fragmentation. The spectrometer separates and detects these ions based on their m/z ratio.
Predicted Key Fragment Ions (EI-MS)
The molecular formula is C₁₂H₁₀ClNO₂. The exact mass will depend on the isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The nominal molecular weight is 235 for ³⁵Cl and 237 for ³⁷Cl.
| m/z Value | Predicted Fragment Ion | Interpretation |
| 237 / 235 | [M+2]⁺· / [M]⁺· | Molecular ions (³⁷Cl / ³⁵Cl isotopes, ~1:3 ratio) |
| 207 / 205 | [M - C₂H₄]⁺· | Loss of ethylene via McLafferty rearrangement |
| 192 / 190 | [M - •OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 164 / 162 | [M - CO₂CH₂CH₃]⁺ | Loss of the ethyl carboxylate group |
| 200 | [M - Cl]⁺ | Loss of a chlorine radical |
| 135 | [M - Cl - CO₂CH₂CH₃]⁺ | Subsequent loss of the ester group after Cl loss |
Interpretation and Fragmentation Pathways
The presence of chlorine will be immediately evident from the characteristic M⁺· and M+2 isotopic pattern with a ~3:1 intensity ratio.[15]
Caption: Predicted major fragmentation pathways for Ethyl 8-chloroquinoline-6-carboxylate in EI-MS.
-
Molecular Ion (m/z 235 & 237): The presence of these two peaks in a 3:1 ratio is a definitive indicator of a monochlorinated compound.[15][16]
-
Loss of Ethoxy Radical (m/z 190 & 192): A common fragmentation for ethyl esters is the alpha-cleavage to lose the -•OCH₂CH₃ radical.
-
McLafferty Rearrangement (m/z 205 & 207): The ethyl ester can undergo a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (28 Da).[17]
-
Loss of Chlorine (m/z 200): Cleavage of the C-Cl bond results in the loss of a chlorine radical.[15]
-
Quinoline Ring Fragmentation: Further fragmentation can involve the characteristic loss of HCN (27 Da) from the quinoline ring fragments, a common pathway for nitrogen heterocycles.[18][19]
Conclusion
This guide provides a predictive but comprehensive spectroscopic framework for Ethyl 8-chloroquinoline-6-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, while not experimentally derived for this specific molecule, are based on robust, well-established principles of spectroscopy and analysis of closely related structures. This information is intended to empower researchers in drug discovery and materials science to confidently identify, characterize, and utilize this compound in their work. The detailed methodologies and interpretations serve as a practical reference for experimental design and data analysis.
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